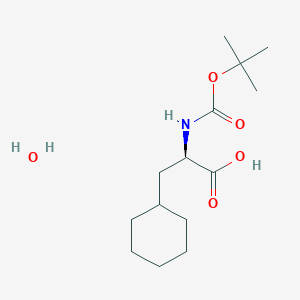
Boc--cyclohexyl-D-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc–cyclohexyl-D-Ala-OH: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a cyclohexyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc–cyclohexyl-D-Ala-OH typically involves the protection of the amino group of cyclohexyl-D-alanine with a Boc group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Boc–cyclohexyl-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc–cyclohexyl-D-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Common Reagents and Conditions:
Deprotection: TFA in DCM or HCl in dioxane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotection: Cyclohexyl-D-alanine.
Coupling: Peptides containing cyclohexyl-D-alanine residues.
Scientific Research Applications
Boc–cyclohexyl-D-Ala-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc–cyclohexyl-D-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds . The cyclohexyl group provides steric hindrance, influencing the conformation and reactivity of the resulting peptides .
Comparison with Similar Compounds
- Boc–cyclohexyl-L-Ala-OH
- Boc–cyclohexyl-D-alanine
- Boc–cyclohexyl-L-alanine
Comparison: Boc–cyclohexyl-D-Ala-OH is unique due to its D-configuration, which can impart different biological activities compared to its L-counterpart . The presence of the cyclohexyl group also distinguishes it from other Boc-protected amino acids, providing unique steric and electronic properties .
Properties
Molecular Formula |
C14H27NO5 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1 |
InChI Key |
KGIDHDHQFLWAMT-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















